molecular formula C5H12ClNO3S B2706223 2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride CAS No. 2418663-34-8

2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride

Cat. No.: B2706223
CAS No.: 2418663-34-8
M. Wt: 201.67
InChI Key: ZMGKOMBNIVEMHU-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C5H12ClNO3S. This compound is characterized by the presence of a sulfonimidoyl group attached to a propanoic acid backbone. It is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride typically involves the reaction of

Biological Activity

2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C5H12N2O3SC_5H_{12}N_2O_3S with a molecular weight of 188.23 g/mol. It contains a methylsulfonimidoyl group, which contributes to its biological properties.

The biological activity of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonimidoyl group is known to facilitate hydrogen bonding and other interactions that can influence enzyme activity and cellular signaling pathways.

Nrf2 Pathway Activation

Research indicates that compounds containing sulfonyl groups can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of this pathway leads to the upregulation of antioxidant enzymes and cytoprotective genes, potentially mitigating damage from reactive oxygen species (ROS) .

Antioxidant Properties

The compound has been shown to exhibit significant antioxidant activity by enhancing the expression of enzymes such as glutathione peroxidase and superoxide dismutase. This effect contributes to its protective role against oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride can suppress pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Oxidative Stress in Neurodegenerative Diseases
    • A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride significantly reduced cell death and improved cell viability by modulating the Nrf2 pathway .
  • Diabetes Management
    • In diabetic animal models, administration of the compound resulted in improved glycemic control and reduced oxidative stress markers. The mechanism was linked to enhanced insulin sensitivity and reduced inflammation .

Data Tables

Biological ActivityMechanismReference
AntioxidantNrf2 activation leading to increased antioxidant enzyme levels
Anti-inflammatorySuppression of pro-inflammatory cytokines
NeuroprotectionReduced cell death in oxidative stress models
Improved glycemic controlEnhanced insulin sensitivity

Properties

IUPAC Name

2-methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-5(2,4(7)8)10(3,6)9;/h6H,1-3H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGKOMBNIVEMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=N)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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